molecular formula C23H18FN3O4S2 B11136229 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Cat. No.: B11136229
M. Wt: 483.5 g/mol
InChI Key: MSYTWMXIVWGVEE-PDGQHHTCSA-N
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Description

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds It features a pyrido[1,2-a]pyrimidin-4-one core structure, which is fused with various functional groups, including a fluorophenoxy group, a tetrahydrofuran-2-ylmethyl group, and a thiazolidin-5-ylidene group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic reactions. A common synthetic route may include the following steps:

    Formation of the Pyrido[1,2-a]pyrimidin-4-one Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Fluorophenoxy Group: This step involves the nucleophilic substitution reaction of a fluorophenol derivative with a suitable leaving group on the pyrido[1,2-a]pyrimidin-4-one core.

    Attachment of the Tetrahydrofuran-2-ylmethyl Group: This can be done through a nucleophilic addition reaction, where the tetrahydrofuran-2-ylmethyl group is introduced using a suitable reagent.

    Formation of the Thiazolidin-5-ylidene Group: This step involves the condensation of a thiazolidinone derivative with the pyrido[1,2-a]pyrimidin-4-one core under appropriate conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow chemistry, microwave-assisted synthesis, and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups on the molecule are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Nucleophiles or electrophiles, depending on the type of substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may result in alcohols or amines.

Scientific Research Applications

2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and potential biological activity.

    Materials Science: The compound’s unique properties make it a candidate for use in the development of advanced materials, such as organic semiconductors and polymers.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes and molecular targets.

Mechanism of Action

The mechanism of action of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context in which the compound is studied.

Comparison with Similar Compounds

Similar Compounds

  • **2-(2-chlorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
  • **2-(2-bromophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Uniqueness

The uniqueness of 2-(2-fluorophenoxy)-3-{(Z)-[4-oxo-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one lies in its specific combination of functional groups and structural features. The presence of the fluorophenoxy group, in particular, may impart unique electronic and steric properties that differentiate it from similar compounds with other halogen substituents.

Properties

Molecular Formula

C23H18FN3O4S2

Molecular Weight

483.5 g/mol

IUPAC Name

(5Z)-5-[[2-(2-fluorophenoxy)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C23H18FN3O4S2/c24-16-7-1-2-8-17(16)31-20-15(21(28)26-10-4-3-9-19(26)25-20)12-18-22(29)27(23(32)33-18)13-14-6-5-11-30-14/h1-4,7-10,12,14H,5-6,11,13H2/b18-12-

InChI Key

MSYTWMXIVWGVEE-PDGQHHTCSA-N

Isomeric SMILES

C1CC(OC1)CN2C(=O)/C(=C/C3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5F)/SC2=S

Canonical SMILES

C1CC(OC1)CN2C(=O)C(=CC3=C(N=C4C=CC=CN4C3=O)OC5=CC=CC=C5F)SC2=S

Origin of Product

United States

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